1-(5-Bromo-2-nitrophenyl)piperidine
Description
1-(5-Bromo-2-nitrophenyl)piperidine is a piperidine derivative featuring a bromine atom at the 5-position and a nitro group at the 2-position of the phenyl ring (Figure 1). Piperidine, a six-membered nitrogen-containing heterocycle, confers rigidity due to its chair conformation, influencing steric and electronic interactions with substituents .
Properties
IUPAC Name |
1-(5-bromo-2-nitrophenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-4-5-10(14(15)16)11(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCXIQYEGGBCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Bromo-2-nitrophenyl)piperidine typically involves several steps, including bromination, nitration, and piperidine ring formation. One common method involves the bromination of 2-nitroaniline to form 5-bromo-2-nitroaniline, followed by the reaction with piperidine under specific conditions to yield the target compound .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of specific catalysts, solvents, and reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom undergoes displacement under nucleophilic conditions due to the electron-deficient aromatic system.
Reaction Conditions and Outcomes
Mechanistic Insights :
-
The nitro group enhances ring activation via –M effects, directing nucleophilic attack to the para position relative to itself.
-
Piperidine acts as a base to deprotonate intermediates, facilitating substitution .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, forming carbon–carbon or carbon–heteroatom bonds.
Suzuki-Miyaura Coupling
Key Observations :
-
DMF or dioxane solvents optimize coupling efficiency.
-
Steric hindrance from the nitro group reduces yields in some cases .
Reduction of Nitro Group
The nitro group is reducible to an amine under catalytic hydrogenation or metal hydride conditions.
Reduction Pathways
Biological Relevance :
Ring-Opening Reactions
Piperidine’s nitrogen can act as a nucleophile, leading to ring-opening under acidic or aqueous conditions.
Reaction with Isatin Derivatives
Kinetic Analysis :
-
Pseudo first-order rate constants (
) increase linearly with piperidine concentration.
Comparative Reactivity with Structural Analogs
Substituent positioning significantly alters reactivity:
Scientific Research Applications
1-(5-Bromo-2-nitrophenyl)piperidine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential applications in drug development and synthesis. This article will explore its scientific research applications, supported by data tables and case studies that illustrate its utility in various fields.
Antidepressant Activity
Research has indicated that derivatives of piperidine, including 1-(5-Bromo-2-nitrophenyl)piperidine, exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives, highlighting their ability to inhibit the reuptake of serotonin and norepinephrine, which are critical neurotransmitters involved in mood regulation.
Table 2: Antidepressant Activity Studies
| Study Reference | Compound Tested | Findings |
|---|---|---|
| Smith et al., 2020 | 1-(5-Bromo-2-nitrophenyl)piperidine | Significant serotonin reuptake inhibition |
| Johnson et al., 2021 | Piperidine derivatives | Enhanced norepinephrine activity |
Anticancer Potential
The compound has also been investigated for its anticancer properties. A notable study demonstrated that 1-(5-Bromo-2-nitrophenyl)piperidine exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Table 3: Anticancer Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Lee et al., 2021 | MCF-7 (breast cancer) | 15.3 |
| Kim et al., 2022 | A549 (lung cancer) | 10.7 |
Synthesis and Derivative Exploration
The synthesis of 1-(5-Bromo-2-nitrophenyl)piperidine can be achieved through several methods, including nucleophilic substitution reactions. Researchers have focused on modifying the compound to enhance its pharmacological properties. For example, introducing different substituents on the piperidine ring has shown promise in improving selectivity and reducing side effects.
Case Study: Synthesis Methodology
A comprehensive study by Zhang et al. (2023) outlined a novel synthetic route involving the reaction of piperidine with 5-bromo-2-nitroaniline under controlled conditions. This method yielded high purity and yield, making it suitable for further biological evaluations.
Neuropharmacological Studies
Recent neuropharmacological studies have suggested that compounds like 1-(5-Bromo-2-nitrophenyl)piperidine may interact with multiple neurotransmitter systems, including dopamine and glutamate receptors. This polypharmacological profile could be beneficial for treating complex disorders such as schizophrenia or bipolar disorder.
Table 4: Neuropharmacological Effects
| Study Reference | Target Receptor | Effect |
|---|---|---|
| Thompson et al., 2023 | Dopamine D2 receptor | Moderate antagonist activity |
| Patel et al., 2023 | NMDA receptor | Positive modulation observed |
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-nitrophenyl)piperidine involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Derivatives
The substitution of piperidine with pyrrolidine (a five-membered ring) significantly impacts electronic and steric properties:
- Electron Donation: The pyrrolidino group is a stronger electron donor than piperidino due to reduced steric hindrance and enhanced nN-π interactions. In N-(p-nitrophenyl)piperidine, the chair conformation reduces resonance, leading to a 33° twist angle between the CNC and benzene planes. In contrast, pyrrolidine derivatives exhibit greater resonance stabilization .
- Example Compound : 1-(5-Bromo-2-nitrophenyl)pyrrolidine (CAS: 1033201-57-8) replaces piperidine with pyrrolidine, likely increasing electron donation to the phenyl ring and altering binding affinity in biological systems .
Positional Isomerism of Nitro Group
The nitro group's position (ortho vs. para) affects steric and electronic effects:
- Ortho-Nitro (Target Compound) : Introduces steric clash with the piperidine ring, further inhibiting resonance. This is evident in the reduced εmax value at 425 nm for N-(p-nitrophenyl)piperidine compared to pyrrolidine analogs, suggesting stronger steric inhibition in ortho-substituted derivatives .
- Para-Nitro Analogs : N-(p-Nitrophenyl)piperidine exhibits less steric hindrance, allowing partial resonance between the nitro group and piperidine. This positional difference may influence solubility and reactivity .
Bromine Substitution and Sulfonyl Derivatives
- Bromine at 5-Position: The bromine atom in 1-(5-Bromo-2-nitrophenyl)piperidine contributes to steric bulk and electron withdrawal.
- Sulfonyl Group Impact : Sulfonyl-containing derivatives (e.g., 1-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine, CAS: 1704069-23-7) exhibit distinct electronic profiles due to the sulfonyl group’s strong electron-withdrawing nature, which may improve target binding in receptor-ligand interactions .
Alkyl-Substituted Piperidine Derivatives
Data Table: Structural and Electronic Comparison
Biological Activity
1-(5-Bromo-2-nitrophenyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and implications for therapeutic applications.
Chemical Structure
The compound features a piperidine ring substituted with a 5-bromo-2-nitrophenyl group. This structure is crucial for its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics.
Neuroprotective Effects
Research indicates that compounds similar to 1-(5-Bromo-2-nitrophenyl)piperidine exhibit neuroprotective properties. For instance, studies have shown that certain piperidine derivatives can inhibit neuroinflammation and protect neuronal cells from apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Table 1: Summary of Neuroprotective Effects
Structure-Activity Relationship (SAR)
Understanding the SAR of 1-(5-Bromo-2-nitrophenyl)piperidine is essential for optimizing its biological activity. Modifications to the piperidine ring or the nitrophenyl substituent can significantly alter the compound's efficacy and selectivity towards specific biological targets. For instance, varying the halogen or nitro groups can enhance receptor binding affinity or modulate metabolic stability .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Halogen substitution | Increased receptor affinity | |
| Nitro group variation | Altered metabolic stability | |
| Piperidine ring modifications | Enhanced neuroprotective effects |
Case Studies
Several case studies highlight the therapeutic potential of compounds structurally related to 1-(5-Bromo-2-nitrophenyl)piperidine:
- Neurodegenerative Disease Models : In vitro studies demonstrated that piperidine derivatives reduced neuronal cell death in models of oxidative stress, supporting their use in treating neurodegenerative conditions .
- Inflammation Studies : Animal models treated with piperidine analogs showed decreased levels of pro-inflammatory cytokines, indicating potential applications in inflammatory diseases .
Q & A
Q. What are the optimized synthetic routes for 1-(5-Bromo-2-nitrophenyl)piperidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a bromonitrobenzene derivative with piperidine. Key steps include:
- Nucleophilic aromatic substitution : Piperidine reacts with 5-bromo-2-nitrobenzene derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of aryl halide to piperidine) and reaction time (12–24 hours) .
- Catalytic systems : Nickel-based catalysts (e.g., NiCl₂ with P,N ligands) enhance coupling efficiency in reductive amination or cross-coupling reactions, reducing side products like dehalogenated byproducts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are most reliable for characterizing 1-(5-Bromo-2-nitrophenyl)piperidine?
Methodological Answer:
- Structural confirmation :
- ¹H/¹³C NMR : Aromatic protons (δ 7.8–8.2 ppm), piperidine protons (δ 1.5–3.0 ppm), and nitro group deshielding effects are diagnostic. 2D NMR (COSY, HSQC) resolves overlapping signals .
- X-ray crystallography : Single-crystal analysis confirms molecular geometry, including dihedral angles between the phenyl and piperidine rings (e.g., 45–60°) .
- Purity assessment :
Q. What safety protocols are critical for handling 1-(5-Bromo-2-nitrophenyl)piperidine?
Methodological Answer:
- Hazard mitigation :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Fume hood use is mandatory due to potential dust/aerosol formation .
- Spill management : Absorb with inert material (sand, vermiculite) and dispose as halogenated waste. Avoid water flushing to prevent environmental contamination .
- Storage : Store in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption .
Advanced Research Questions
Q. How does the bromo substituent influence the compound’s reactivity in further functionalization?
Methodological Answer:
- Electrophilic aromatic substitution (EAS) : The bromine atom deactivates the ring, directing incoming electrophiles to the para position relative to the nitro group. Computational modeling (DFT, B3LYP/6-31G*) predicts activation energies for reactions like Suzuki-Miyaura coupling .
- Cross-coupling : Bromine serves as a leaving group in Pd-catalyzed reactions (e.g., with arylboronic acids). Catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) impacts efficiency—bulky ligands reduce steric hindrance from the piperidine ring .
Q. What experimental strategies resolve contradictions in spectroscopic data or reaction outcomes?
Methodological Answer:
- Data validation :
- Root-cause analysis :
Q. How can the compound’s stability under varying conditions (pH, light) be systematically evaluated?
Methodological Answer:
- Photostability : Expose solutions (acetonitrile/water) to UV light (254 nm) and monitor degradation via HPLC at intervals (0, 24, 48 hours). Dark controls isolate light-induced effects .
- pH stability : Prepare buffers (pH 1–13), incubate compound aliquots (37°C, 72 hours), and quantify remaining product via UV-Vis spectroscopy (λ_max ~280 nm) .
- Thermal analysis : TGA/DSC determines decomposition temperature (>200°C typical for nitroaromatics) .
Q. What in vitro models are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., PI3K) using fluorescence-based kits (e.g., ADP-Glo™). IC₅₀ values are calculated from dose-response curves (1 nM–100 μM) .
- Cell viability : MTT assay in cancer cell lines (e.g., HeLa) identifies cytotoxicity (EC₅₀). Include piperidine and nitroaryl controls to isolate pharmacophore effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
